5-Bromo-1H-indazol-7-amine
Overview
Description
5-Bromo-1H-indazol-7-amine: is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 5-bromo-1h-indazol-7-amine, have been found to have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .
Result of Action
Some indazole derivatives have shown promising inhibitory effects against certain cancer cell lines . For instance, one compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM .
Action Environment
It is known that the synthesis of indazoles can be influenced by various factors, including the presence of catalysts, solvents, and specific reaction conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-indazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition can lead to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These interactions highlight the potential of this compound in modulating inflammatory pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoarthritis cartilage explants, this compound inhibited the production of catabolic mediators and increased the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and heme oxygenase-1 (HO-1) . These effects suggest that this compound can modulate cellular responses to inflammation and oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of COX-2, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound has been shown to modulate the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged exposure to light and air . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to this compound led to sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed. For example, some indazole derivatives have demonstrated antiarthritic effects at doses much lower than their toxic thresholds . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy. For instance, the presence of specific enzymes can lead to the formation of metabolites that retain or enhance the biological activity of this compound . Understanding these metabolic pathways is essential for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, certain transporters may enhance the cellular uptake of this compound, leading to its accumulation in specific tissues . These interactions can influence the compound’s localization and overall efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, solvent, and concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1H-indazol-7-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Reduced indazole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-1H-indazol-7-amine is used as a building block in the synthesis of more complex indazole derivatives. It serves as a precursor for various functionalized compounds used in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections. It is a key intermediate in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
- 1H-Indazole-3-amine
- 5-Chloro-1H-indazol-7-amine
- 4-Bromo-1H-indazole
Comparison: 5-Bromo-1H-indazol-7-amine is unique due to the presence of a bromine atom at the 5-position and an amino group at the 7-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other indazole derivatives. For instance, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
5-bromo-1H-indazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKUWCXXSFKAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579224 | |
Record name | 5-Bromo-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316810-86-3 | |
Record name | 5-Bromo-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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